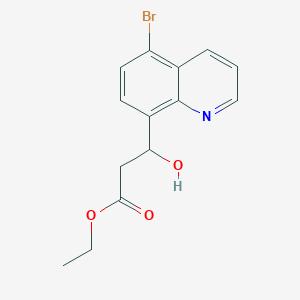
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and an ethyl ester group attached to a hydroxypropanoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate typically involves the following steps:
Bromination: The quinoline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Esterification: The brominated quinoline is then subjected to esterification with ethyl 3-hydroxypropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding quinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives with a hydrogen atom replacing the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.
相似化合物的比较
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate can be compared with other quinoline derivatives such as:
Ethyl 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid: Similar structure but with an isoxazole ring.
5-Bromo-8-quinolylamine: Lacks the ethyl ester and hydroxypropanoate moiety.
Quinoline N-oxide derivatives: Oxidized form of quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties.
属性
分子式 |
C14H14BrNO3 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC 名称 |
ethyl 3-(5-bromoquinolin-8-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H14BrNO3/c1-2-19-13(18)8-12(17)10-5-6-11(15)9-4-3-7-16-14(9)10/h3-7,12,17H,2,8H2,1H3 |
InChI 键 |
FZHRRDXUTGZFIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


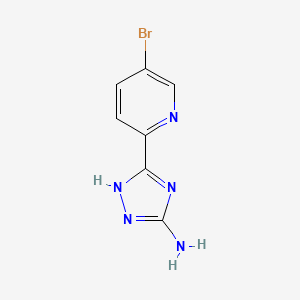
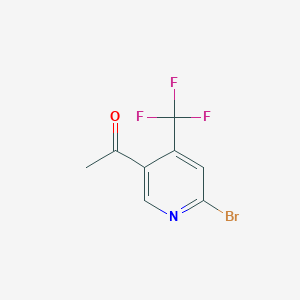
![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)
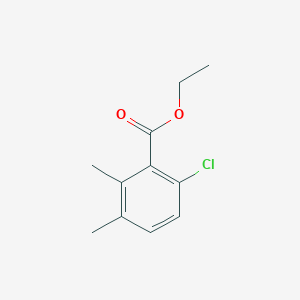
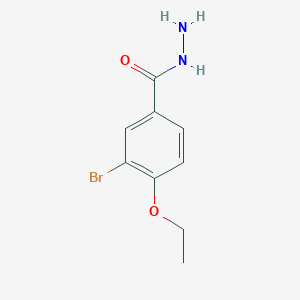
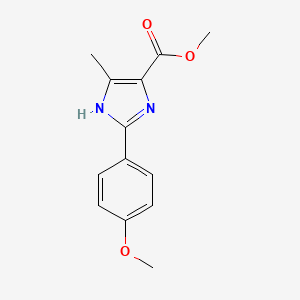
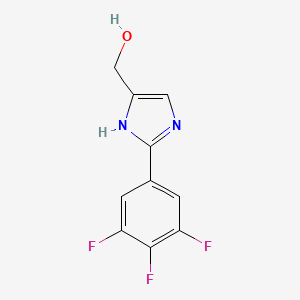
![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
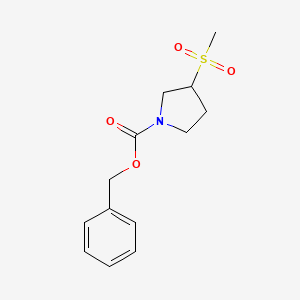
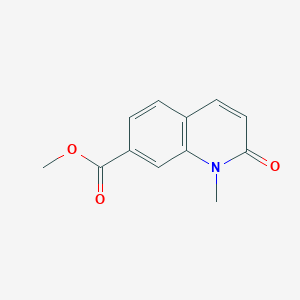
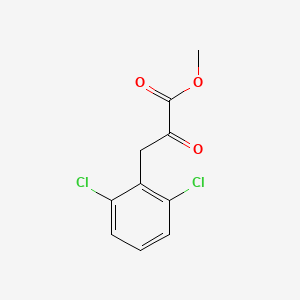
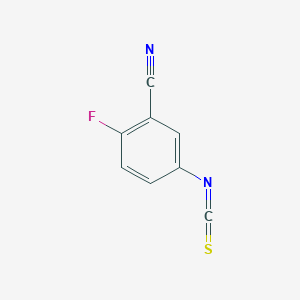
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
